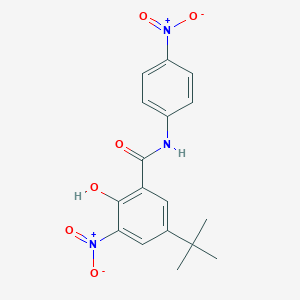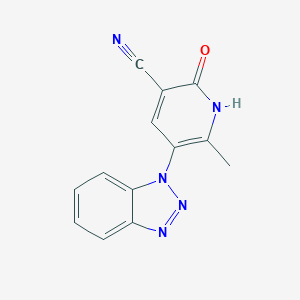
3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid is an organic compound with the molecular formula C9H8O5 It is characterized by the presence of a methoxy group, a pyran ring, and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid typically involves the condensation of 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield 3-(5-hydroxy-4-oxo-4H-pyran-2-yl)acrylic acid, while reduction of the carbonyl group would produce 3-(5-methoxy-4-hydroxy-4H-pyran-2-yl)acrylic acid.
Aplicaciones Científicas De Investigación
3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include modulation of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-hydroxy-4-oxo-4H-pyran-2-yl)acrylic acid
- 3-(5-methoxy-4-hydroxy-4H-pyran-2-yl)acrylic acid
- 3-(5-methoxy-4-oxo-4H-pyran-2-yl)propanoic acid
Uniqueness
3-(5-methoxy-4-oxo-4H-pyran-2-yl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and acrylic acid moiety make it a versatile compound for various synthetic and research applications.
Propiedades
IUPAC Name |
(E)-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-13-8-5-14-6(4-7(8)10)2-3-9(11)12/h2-5H,1H3,(H,11,12)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPBZBHBRQKHLA-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=COC(=CC1=O)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B428601.png)
![3-{4-nitrobenzylidene}furo[3,4-b]quinolin-1(3H)-one](/img/structure/B428602.png)





![3-phenylanthra[9,1-cd][1,2]diazepin-8(4H)-one](/img/structure/B428618.png)
![methyl (2Z)-2-[(2,7-ditert-butyl-9H-fluoren-4-yl)methylidene]-3,3-dimethylbutanoate](/img/structure/B428622.png)
![Methyl 2-{[(cyclohexylamino)(cyclohexylimino)methoxy]carbonyl}-6,8,10-trimethyl-1-heptalenecarboxylate](/img/structure/B428624.png)
![1-Amino-3-methyl-11H-benzo[h]thieno[3,4-c]chromen-11-one](/img/structure/B428626.png)


